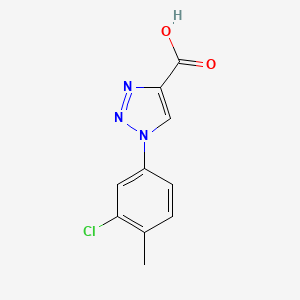![molecular formula C12H11NO3 B1414888 [5-(4-Methylphenyl)isoxazol-3-yl]acetic acid CAS No. 1018663-09-6](/img/structure/B1414888.png)
[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid
Vue d'ensemble
Description
[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives have garnered significant attention due to their wide range of biological activities and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Methylphenyl)isoxazol-3-yl]acetic acid typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, which forms isoxazolines that can be subsequently oxidized to isoxazoles . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of microwave irradiation to accelerate reaction times and improve yields . Additionally, catalyst-free and eco-friendly approaches are being developed to further enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion of isoxazolines to isoxazoles through dehydrogenation.
Reduction: Reduction of the isoxazole ring to form isoxazolines.
Substitution: Introduction of different substituents on the isoxazole ring to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include nitrile oxides, hydroxylamine, and β-diketones. Reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) for cycloaddition reactions, although metal-free methods are preferred for industrial applications .
Major Products
The major products formed from these reactions are various isoxazole derivatives, which can exhibit a range of biological activities depending on the substituents introduced on the isoxazole ring .
Applications De Recherche Scientifique
[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and immunosuppressant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [5-(4-Methylphenyl)isoxazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase (COX) enzymes to exert anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-2-4-9(5-3-8)11-6-10(13-16-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJMMKMFDDDZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414809.png)




![3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1414818.png)


![4-Chloro-3-[(dimethylamino)methyl]aniline](/img/structure/B1414823.png)


